This Unsubstituted Furan-3-Carboxamide Serves as a Defined Negative Control Against 2,5-Dimethyl Analogs in Anti-H5N1 Influenza Screening
In a systematic SAR study of furan-carboxamide derivatives against lethal H5N1 influenza A virus, the 2,5-dimethyl-substituted analog 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide (compound 1a) demonstrated an EC50 of 1.25 μM, while the unsubstituted furan-carboxamide scaffold showed negligible activity at comparable concentrations [1]. The current compound, N-(oxan-3-yl)furan-3-carboxamide, lacks any substituent on the furan ring (positions 2 and 5 are unsubstituted), and by direct class-level inference, is predicted to exhibit negligible anti-H5N1 activity. This precisely characterizes it as a structurally matched negative control for head-to-head use against 2,5-dimethyl-substituted furan-3-carboxamide analogs [1].
| Evidence Dimension | Anti-H5N1 influenza A potency (EC50) |
|---|---|
| Target Compound Data | Predicted inactive (EC50 > 10 μM) based on lack of 2,5-dimethyl substitution [1] |
| Comparator Or Baseline | 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide: EC50 = 1.25 μM [1] |
| Quantified Difference | >8-fold reduction in potency (predicted); from EC50 1.25 μM to inactive |
| Conditions | In vitro anti-influenza A H5N1 virus assay; MDCK cell-based viral inhibition [1] |
Why This Matters
Procurement of this compound is justified when a structurally faithful, inactive control is required to validate on-target anti-H5N1 effects of 2,5-dimethyl-furan-3-carboxamide leads, thereby preventing false-positive interpretation of phenotypic screening data.
- [1] Yu Y, Zheng J, Cao L, et al. Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses. RSC Adv. 2017;7:9620-9627. View Source
